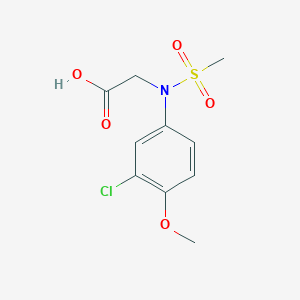

![molecular formula C15H15ClN4O2 B2636982 2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide CAS No. 338975-93-2](/img/structure/B2636982.png)

2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide is a chemical compound with the molecular formula C15H15ClN4O2 . It has a molecular weight of 318.76.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen

Novel Synthesis Methods

2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide serves as an important intermediate in various synthesis pathways. A novel synthetic route for a similar compound, 2-Chloro-N,N-dimethylnicotinamide, has been explored using propargyl alcohol and dipropylamine, yielding a high purity product. This method boasts advantages like readily available raw materials, simple operations, and minimal waste, making it valuable for industrial-scale applications (Du Xiao-hua, 2013).

Intermediate for Herbicides

2-Aminosulfonyl-N,N-dimethylnicotinamide, a key intermediate for the herbicide nicosulfuron, is synthesized using 2-chloronicotinic acid as a starting material. This synthesis involves sulfhydrylation by thiourea and has not been previously reported in domestic literature, indicating a unique approach in herbicide production (Peng Xue-wei, 2011).

Diverse Chemical Reactions

The compound and its derivatives are involved in various chemical reactions. For instance, 2-Oxo-3-(indol-3-yl)propanonitrile reacts with dimethylformamide dimethylacetal to yield enaminonitrile, which further reacts with 4-chloroaniline to produce specific phenylaminoacrylonitrile derivatives (Tayseer A. Abdallah, 2007).

Biological and Antibacterial Applications

Antibacterial Activity

Certain derivatives of 2-substituted 3-cyano-4,6-dimethylpyridine have been synthesized and discussed for their biological activity. The creation of thienopyridine derivatives through alkylation and cyclization processes, followed by diazotization and reaction with various compounds, has shown antibacterial properties. The activity of these compounds was specifically evaluated against Gram-positive and Gram-negative bacteria (F. Yassin, 2009).

Synthesis of Pharmaceutical Compounds

3-Amino-4,6-dimethylpyrazolo[3,4-b]pyridine has been utilized in synthesizing novel heterocycles of pharmaceutical interest. The starting material's reaction with various compounds led to the formation of innovative ring systems, showcasing the potential of this compound in developing new pharmaceuticals (M. Metwally et al., 2008).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with this compound are not provided in the search results . It’s crucial to handle all chemical compounds with appropriate safety measures.

Relevant Papers Unfortunately, the search results do not provide specific papers related to 2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide . For a more comprehensive analysis, a thorough literature review would be required.

Eigenschaften

IUPAC Name |

2-[(3-chlorophenyl)carbamoylamino]-4,6-dimethylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O2/c1-8-6-9(2)18-14(12(8)13(17)21)20-15(22)19-11-5-3-4-10(16)7-11/h3-7H,1-2H3,(H2,17,21)(H2,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSSQOJLTSJNBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)N)NC(=O)NC2=CC(=CC=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate](/img/structure/B2636901.png)

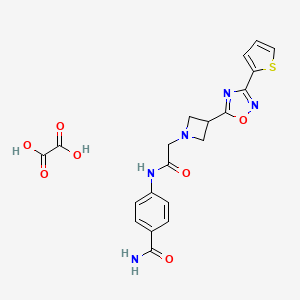

![5-[(4-Chloro-1H-pyrazol-1-YL)methyl]-2-furohydrazide](/img/structure/B2636905.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-1-naphthamide](/img/structure/B2636909.png)

![4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2636910.png)

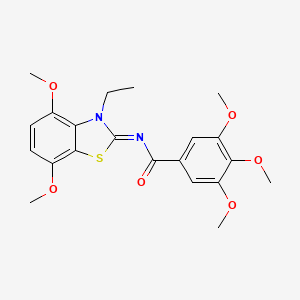

![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2636916.png)

![2-Methoxy-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2636919.png)

![3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2636920.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2636921.png)